molecular formula C7H7NO3 B1297391 Methyl 6-hydroxynicotinate CAS No. 66171-50-4

Methyl 6-hydroxynicotinate

Cat. No.: B1297391
CAS No.: 66171-50-4
M. Wt: 153.14 g/mol
InChI Key: JTVVPKLHKMKWNN-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 6-hydroxynicotinate has several applications in scientific research:

Safety and Hazards

Methyl 6-hydroxynicotinate may cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . If skin irritation occurs, it is advised to get medical attention .

Biochemical Analysis

Biochemical Properties

Methyl 6-hydroxynicotinate plays a significant role in biochemical reactions, particularly in the degradation of nicotinate by aerobic bacteria. It interacts with several enzymes, including 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes a rare decarboxylative hydroxylation reaction . This interaction involves the binding of this compound to NicC, followed by the binding of NADH and FAD reduction, leading to substrate hydroxylation and FAD regeneration

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like NicC enhances the rate of flavin reduction, which in turn affects the overall cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). This enzyme catalyzes the decarboxylative hydroxylation of this compound, a multistep process that includes substrate binding, NADH binding, FAD reduction, and substrate hydroxylation . The formation of a charge-transfer-complex intermediate enhances the rate of flavin reduction, which is crucial for the compound’s biochemical activity . This mechanism highlights the compound’s potential for bioengineering applications and its role in the degradation of N-heterocyclic aromatic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including storage conditions and experimental setups . Studies have shown that this compound is stable at room temperature when kept in a dark and dry place

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is crucial to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the degradation of nicotinate. The compound interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the hydroxylation of this compound . This interaction is crucial for the compound’s role in metabolic pathways and its potential applications in bioengineering and environmental remediation. Additionally, this compound’s involvement in metabolic pathways highlights its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell

Preparation Methods

Methyl 6-hydroxynicotinate is typically synthesized through a two-step process:

Chemical Reactions Analysis

Methyl 6-hydroxynicotinate undergoes various chemical reactions, including:

Properties

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVPKLHKMKWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329003
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66171-50-4
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 6-(4-methoxybenzyloxy)nicotinate (2.66 g, 9.73 mmol) obtained in Step 2 and anisole (10.6 mL) were dissolved in trifluoroacetic acid (15 mL), followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and saturated sodium hydrogencarbonate was added to the resulting residue, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The precipitated solid was collected by filtration to afford methyl 2-oxo-1,2-dihydropyridine-5-carboxylate (1.33 g, 89%).
Name
Methyl 6-(4-methoxybenzyloxy)nicotinate
Quantity
2.66 g
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reactant
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10.6 mL
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15 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

6-Hydroxynicotinic acid (4) reacts with thionyl chloride and methanol to give methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (5), which is coupled with phenylboronic acid in the presence of copper(II) acetate monohydrate, pyridine and molecular sieves in dichloromethane to give methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (6). Compound 6 is hydrolyzed with lithium hydroxide monohydrate in tetrahydrofuran water, to give 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 7. Acid 7 reacts with isobutyl chloroformate in the presence of N-methylmorpholine in tetrahydrofuran to give a mixed anhydride which is reduced with sodium borodeuteride in tetrahydrofuran to give d2-5-(hydroxymethyl)-1-phenylpyridine-2(1H)-one (8). Compound 8 is converted to d2-5-bromomethyl-1-phenyl-1H-pyridin-2-one (9) by reacting with phosphorus tribromide in dichloromethane. Bromide 9 is reduced with lithium aluminum deuteride to give d3-5-(methyl)-1-phenylpyridine-2(1H)-one (10) of Formula (I).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Thionyl chloride (6.3 mL, 86.33 mmol) was added dropwise to a solution of 6-hydroxynicotinic acid (10.0 g, 71.94 mmol) in methanol at 0° C. The mixture was heated to reflux for 6 hours, the solvent was removed and standard extractive work up provided the title compound as a brown solid (7.5 g, 68%). m.p. 166-172° C.; 1H NMR (400 MHz, DMSO-d6) δ 3.77 (s, 3H), 6.37 (d, J=9.3 Hz, 1H), 7.79 (dd, J=2.7, 9.5 Hz, 1H), 8.04 (d, J=2.4 Hz, 1H); IR (KBr) υ 3050, 2965, 1712, 1651, 1433, 1300, 1106 cm−1; MS 154 (M+1).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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0 (± 1) mol
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Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-methyl-6-hydroxynicotinate in the synthesis of Huperzine A?

A1: Ethyl 2-methyl-6-hydroxynicotinate played a crucial role in the first successful total synthesis of Huperzine A, a potent acetylcholinesterase inhibitor used to treat Alzheimer's disease. While the exact details of its use are not provided in the abstract, it served as a starting material in a multi-step reaction sequence ultimately leading to the target molecule [].

Q2: Are there alternative routes to synthesize Huperzine A that do not involve ethyl 2-methyl-6-hydroxynicotinate?

A2: Yes, the abstract highlights several alternative synthetic approaches for Huperzine A that do not utilize ethyl 2-methyl-6-hydroxynicotinate. These include methods starting from materials like the mono-ethylene ketal of 1,4-cyclohexanedione and 2-methoxy-6-methylpyridine. The search for more efficient and cost-effective synthetic routes is an ongoing area of research [].

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